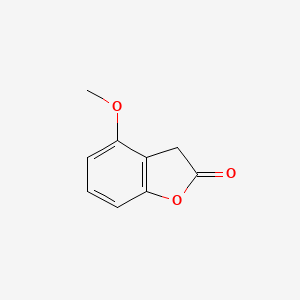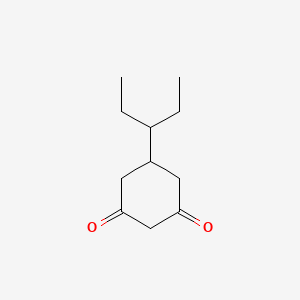
3-(4-Hydroxyphenyl)acrylamide
概要
説明
3-(4-Hydroxyphenyl)acrylamide is a chemical compound with the molecular formula C9H9NO2 It is known for its unique structure, which includes a propenamide group and a hydroxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)acrylamide typically involves the reaction of methyl 4-hydroxycinnamate with ammonium hydroxide in methanol and water. The reaction is carried out over an extended period, often up to 288 hours, to achieve a yield of approximately 67% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions to maximize yield and purity. The use of large-scale reactors and continuous flow systems may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
3-(4-Hydroxyphenyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives.
科学的研究の応用
3-(4-Hydroxyphenyl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 3-(4-Hydroxyphenyl)acrylamide involves its interaction with various molecular targets and pathways. It may act as an inhibitor or activator of specific enzymes, influencing biochemical processes. The hydroxyphenyl group plays a crucial role in its reactivity and interactions with biological molecules .
類似化合物との比較
Similar Compounds
2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-,(2E)-: Similar structure with an additional methoxy group.
2-Propenamide,3-(4-hydroxyphenyl)-N-(2-phenylethyl)-,(2E)-: Contains an additional phenylethyl group.
Uniqueness
3-(4-Hydroxyphenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H9NO2 |
|---|---|
分子量 |
163.17 g/mol |
IUPAC名 |
3-(4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12) |
InChIキー |
DSMLJOHWFORNLY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)N)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details























試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6,7-Dihydro-5H-cyclopenta[b]pyrazin-6-yl)methanol](/img/structure/B8717149.png)







![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B8717194.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-methyl-2-(trimethylsilyl)-](/img/structure/B8717202.png)



